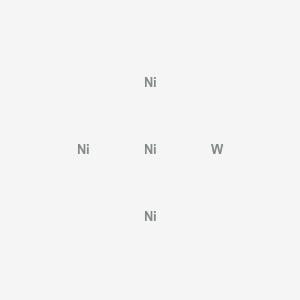
Nickel;tungsten
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel-tungsten compounds are a class of materials that combine the properties of nickel and tungsten. These compounds are known for their exceptional hardness, high melting points, and resistance to corrosion and wear. They are widely used in various industrial applications, including coatings, catalysts, and electronic devices.
準備方法
Synthetic Routes and Reaction Conditions: Nickel-tungsten compounds can be synthesized using various methods. One common approach is the co-precipitation method, where nickel and tungsten salts are dissolved in a solution and precipitated using a suitable reagent. The precipitate is then filtered, washed, and calcined to obtain the desired compound .
Industrial Production Methods: In industrial settings, nickel-tungsten compounds are often produced through electroplating. This involves the deposition of nickel and tungsten onto a substrate using an electrolytic solution containing nickel and tungsten ions. The process parameters, such as current density, temperature, and pH, are carefully controlled to achieve the desired composition and properties of the coating .
化学反応の分析
Types of Reactions: Nickel-tungsten compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, they can be oxidized to form nickel and tungsten oxides, or reduced to form metallic nickel and tungsten .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for reduction, and oxygen or air for oxidation. The reactions are typically carried out at elevated temperatures to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of nickel-tungsten compounds can produce nickel oxide and tungsten oxide, while reduction can yield metallic nickel and tungsten .
科学的研究の応用
Nickel-tungsten compounds have a wide range of scientific research applications:
作用機序
The mechanism by which nickel-tungsten compounds exert their effects depends on their specific application. For example, as catalysts, they facilitate chemical reactions by providing active sites for reactants to interact. The molecular targets and pathways involved can vary, but often include the adsorption of reactants onto the surface of the compound, followed by their transformation into products .
類似化合物との比較
- Nickel-molybdenum
- Tungsten-carbide
- Nickel-chromium
- Nickel-vanadium
These similar compounds also have valuable properties, but nickel-tungsten compounds are often preferred for applications requiring extreme hardness and durability .
特性
CAS番号 |
12035-75-5 |
|---|---|
分子式 |
Ni4W |
分子量 |
418.61 g/mol |
IUPAC名 |
nickel;tungsten |
InChI |
InChI=1S/4Ni.W |
InChIキー |
SOSRGMBOGWXTTK-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[Ni].[W] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



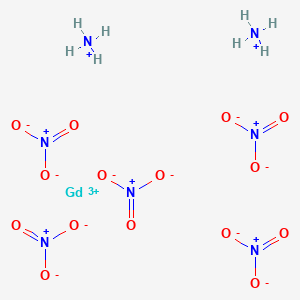

![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)

![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)
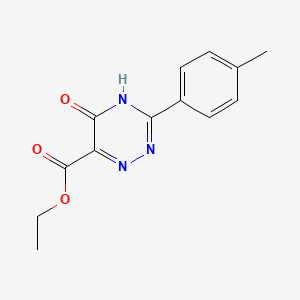

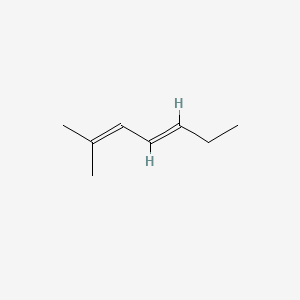
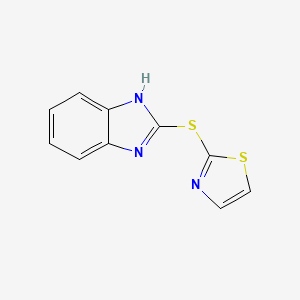
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
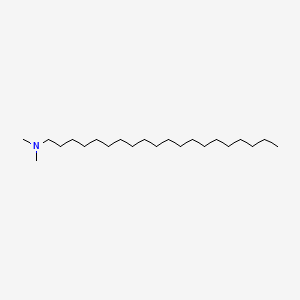
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12642609.png)

